![molecular formula C15H18Cl2N2O3 B2805957 N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396860-33-5](/img/structure/B2805957.png)
N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share only one single atom), an amide group (-CONH2), and a dichlorophenyl group (a phenyl ring with two chlorine substituents) .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a spirocyclic structure, which is a type of cyclic compound where two rings share only one single atom . The compound also contains an amide group (-CONH2), which is a common functional group in organic chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Microwave-Assisted Synthesis and Anti-Influenza Activity
A study by Göktaş et al. (2012) describes the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with antiviral activity against influenza A and B viruses. The study highlights the potential of spirocyclic compounds in antiviral drug development (Göktaş et al., 2012).
Anticonvulsant Properties
Kamiński et al. (2008) explored the synthesis and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. Their research demonstrates the potential of spirocyclic compounds in the development of anticonvulsant medications (Kamiński et al., 2008).
Novel Photochemical Transformation
Marubayashi et al. (1992) discovered a unique photoreaction of a methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate leading to the formation of β-lactam compounds. This study provides insights into the synthetic versatility and photochemical behavior of spirocyclic compounds (Marubayashi et al., 1992).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Meyers et al. (2011) reported the optimization of spirocyclic 7-azaspiro[3.5]nonane urea covalent inhibitors of FAAH, highlighting the role of spirocyclic compounds in the development of new medications for pain management (Meyers et al., 2011).
Corrosion Inhibition
Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl, demonstrating the application of spirocyclic compounds in materials science and corrosion protection (Chafiq et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-14(2)21-8-15(9-22-14)6-19(7-15)13(20)18-10-3-4-11(16)12(17)5-10/h3-5H,6-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMYDQULWTPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
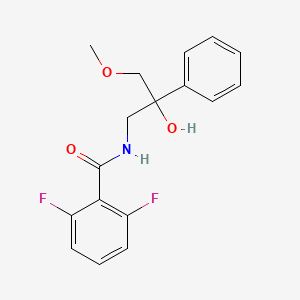
![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)
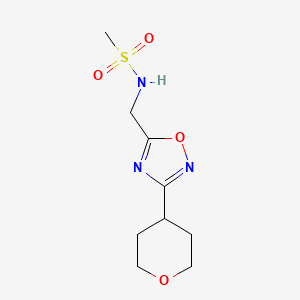

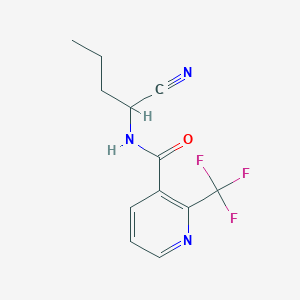
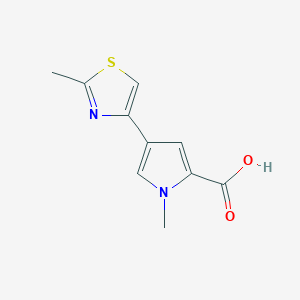
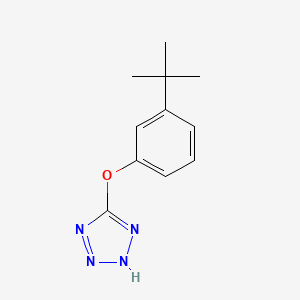
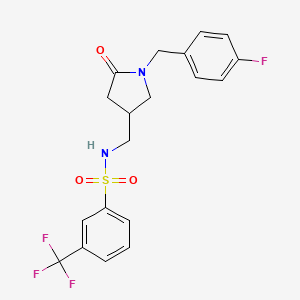
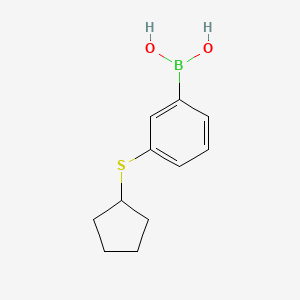
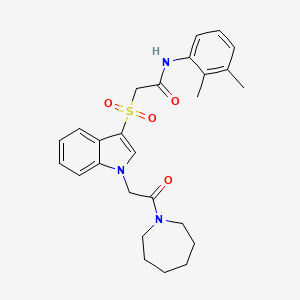
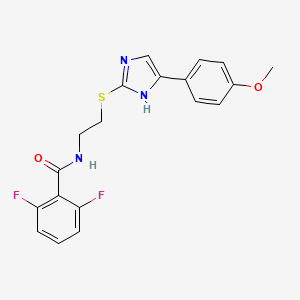
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

